4-(chloromethyl)-2-methyl-1,3-thiazole chemical properties
4-(chloromethyl)-2-methyl-1,3-thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(chloromethyl)-2-methyl-1,3-thiazole
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of pharmacologically active compounds.[1][2] This five-membered aromatic ring containing both sulfur and nitrogen atoms serves as a versatile scaffold in drug design and discovery.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] The specific molecule, 4-(chloromethyl)-2-methyl-1,3-thiazole, is a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group on the stable thiazole core makes it a powerful building block for introducing the 2-methylthiazole moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.[5]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both chemical and biological systems. 4-(chloromethyl)-2-methyl-1,3-thiazole is a solid at room temperature, typically appearing as a white or off-white substance.[6] Its structure combines the aromatic stability of the thiazole ring with the high reactivity of an alkyl chloride.
Molecular Architecture
The molecule's structure features a 2-methyl substituted thiazole ring with a chloromethyl (-CH2Cl) group at the 4-position. This arrangement is key to its utility. The chloromethyl group is analogous to a benzylic halide, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.
Caption: Molecular structure of 4-(chloromethyl)-2-methyl-1,3-thiazole.
Quantitative Data
The following table summarizes key physicochemical properties of 4-(chloromethyl)-2-methyl-1,3-thiazole and its common hydrochloride salt form. These parameters are critical for designing reaction conditions, purification strategies, and for computational modeling in drug discovery.
| Property | Value | Source |
| Chemical Formula | C₅H₆ClNS | [7] |
| Molecular Weight | 147.63 g/mol | [8] |
| Appearance | Solid (white or off-white) | [6] |
| Melting Point | 47 °C (for a related analog) | [9] |
| Boiling Point | 370.5±44.0 °C (Predicted) | [9] |
| Density | 1.233±0.06 g/cm³ (Predicted) | [9] |
| CAS Number | 39238-07-8 | [8] |
| HCl Salt Formula | C₄H₄ClNS · HCl | [10] |
| HCl Salt Mol. Weight | 170.06 g/mol | [10] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 4-(chloromethyl)-2-methyl-1,3-thiazole are central to its widespread use. Understanding these aspects allows for its efficient production and strategic incorporation into target molecules.
Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most common and robust method for constructing the 2-methyl-4-(substituted)thiazole core is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-haloketone (1,3-dichloroacetone).
The causality behind this choice of methodology lies in its reliability and the commercial availability of the starting materials. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: General workflow for the Hantzsch synthesis of the target compound.
Experimental Protocol: Hantzsch Synthesis
This protocol is a representative example based on established procedures for analogous compounds.[12] It is a self-validating system, incorporating purification and confirmation steps.
-
Reaction Setup: To a solution of 1,3-dichloroacetone (0.04 mol) in acetone (150 mL), add thioacetamide (0.04 mol).
-
Reaction Execution: Stir the resulting mixture at room temperature overnight. The causality for this extended stirring period is to ensure the initial condensation reaction proceeds to completion.
-
Solvent Removal: After the reaction period, evaporate the acetone under reduced pressure.
-
Cyclization/Dehydration: Dissolve the resulting residue in methanol (150 mL) and reflux the solution for 1.5 hours. The higher temperature in refluxing methanol provides the energy needed to drive the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Isolation and Purification: After cooling, remove the methanol via rotary evaporation. The crude residue can be slurried with a small amount of cold methanol or another suitable solvent to induce crystallization.
-
Validation: Collect the solid product by filtration. The product's identity and purity should be confirmed by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).
Key Reactivity: Nucleophilic Substitution
The primary mode of reactivity for 4-(chloromethyl)-2-methyl-1,3-thiazole is nucleophilic substitution at the chloromethyl carbon.[6] The chlorine atom is an effective leaving group, and the adjacent thiazole ring stabilizes the transition state of an SN2 reaction, enhancing the electrophilicity of the carbon atom.
This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles (e.g., amines, thiols, alkoxides, carbanions).[13]
Caption: Generalized Sɴ2 reaction pathway at the chloromethyl group.
Applications in Drug Development
The thiazole moiety is a privileged scaffold in medicinal chemistry, and 4-(chloromethyl)-2-methyl-1,3-thiazole serves as a key intermediate in the synthesis of several important pharmaceutical compounds.[4]
Intermediate for Meloxicam Analogs
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[14] The synthesis of meloxicam and its analogs often involves chemistry built upon the 2-amino-5-methylthiazole core. While not a direct precursor to commercial meloxicam, 4-(chloromethyl)-2-methyl-1,3-thiazole is an exemplary building block for creating novel derivatives and analogs for structure-activity relationship (SAR) studies. Researchers can utilize its reactive handle to connect the thiazole unit to various other molecular fragments, exploring new chemical space in the quest for more potent and selective anti-inflammatory agents.[15][16]
Safety, Handling, and Storage
Due to its chemical reactivity, proper handling of 4-(chloromethyl)-2-methyl-1,3-thiazole is imperative for laboratory safety.
-
Hazards: The compound is corrosive and can cause burns upon contact with skin, eyes, or if inhaled.[8] It is classified as acutely toxic if swallowed.[10] The presence of the chloromethyl group suggests it should be treated as a potential alkylating agent.
-
Handling: Always handle this chemical inside a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][17] Avoid creating dust or aerosols.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[17] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8]
Conclusion
4-(chloromethyl)-2-methyl-1,3-thiazole is more than just a chemical compound; it is a versatile tool for chemical innovation, particularly within the pharmaceutical sciences. Its straightforward synthesis via the Hantzsch reaction, combined with the predictable and robust reactivity of its chloromethyl group, makes it an indispensable intermediate. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in constructing the next generation of thiazole-containing therapeutics.
References
-
Quinoline. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Available from: [Link]
-
ECHA. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H) - Substance Information. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]
-
International Journal of Scientific & Engineering Research. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available from: [Link]
-
ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]
- Google Patents. CN102775401B - Synthesis method of meloxicam.
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Available from: [Link]
-
Popović, G., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. International Journal of Molecular Sciences, 23(3), 1113. Available from: [Link]
-
PubMed Central. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. Available from: [Link]
-
Chem-Online. MSDS of 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]
- Google Patents. CN102775401A - Synthesis method of meloxicam.
-
Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 798-818. Available from: [Link]
-
ResearchGate. Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
PrepChem.com. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 54679-16-2: 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole [cymitquimica.com]
- 6. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 7. 4-(CHLOROMETHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE HYDROCHLORIDE | 35199-18-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-(CHLOROMETHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE CAS#: 41963-17-1 [m.chemicalbook.com]
- 10. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 16. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 17. capotchem.cn [capotchem.cn]
